2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-18-11-7-8-16(2)21(18)26-20(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)14-17-9-5-4-6-10-17/h4-13H,3,14-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAODHBCKPBHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 451.56 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is essential for its biological activity. The presence of the benzyl group and the ethyl-methylphenyl acetamide moiety enhances its solubility and reactivity.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. For instance, a study reported that certain derivatives of thieno[3,2-d]pyrimidines demonstrated IC50 values ranging from 27.6 µM to 43 µM against these cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 27.6 |
| Compound B | Non-Small Cell Lung | 43 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. Results indicated notable antibacterial activity against Gram-positive bacteria, with varying efficacy against Gram-negative strains.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 15 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that thieno[3,2-d]pyrimidines may act by inhibiting key enzymes involved in cancer cell proliferation or by disrupting bacterial cell wall synthesis . The sulfur atom in the thieno structure plays a crucial role in these interactions.
Case Studies
- Antitumor Screening : In a study conducted by Elmongy et al., a series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their cytotoxic effects on tumor cells. The findings highlighted that modifications to the core structure significantly influenced their anticancer potency .
- Antimicrobial Evaluation : Another research effort focused on synthesizing derivatives and assessing their antibacterial properties against a range of pathogens. The results indicated that electron-withdrawing groups at specific positions enhanced antimicrobial activity .
Comparison with Similar Compounds
a) Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-benzyl group in the target compound likely increases lipophilicity compared to smaller substituents like methyl () or electron-withdrawing groups like fluorine (). This may enhance membrane permeability but reduce aqueous solubility.
Structure-Activity Relationship (SAR) Insights
- R1 Substituents : Bulky groups (e.g., benzyl in the target compound or 7-phenyl in ) may improve target binding through hydrophobic interactions but reduce solubility.
- R2 Substituents : Aromatic groups with electron-withdrawing substituents (e.g., chlorine in , fluorine in ) enhance binding affinity but may increase toxicity. The 2-ethyl-6-methylphenyl group in the target compound balances lipophilicity and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
